![molecular formula C10H23NO5S B1528730 2-[2-(2-Butoxyethoxy)ethoxy]ethane-1-sulfonamide CAS No. 1343451-87-5](/img/structure/B1528730.png)
2-[2-(2-Butoxyethoxy)ethoxy]ethane-1-sulfonamide
Overview
Description
Preparation Methods
The synthesis of 2-[2-(2-Butoxyethoxy)ethoxy
Biological Activity
2-[2-(2-Butoxyethoxy)ethoxy]ethane-1-sulfonamide, also known as diethylene glycol monobutyl ether sulfonamide, is a compound with significant biological activity. This article provides a comprehensive review of its biological effects, mechanisms of action, and relevant research findings.
Property | Details |
---|---|
Chemical Formula | C10H23NO5S |
Molecular Weight | 269.36 g/mol |
IUPAC Name | 2-[2-(2-butoxyethoxy)ethoxy]ethanesulfonamide |
Appearance | Liquid |
The biological activity of this compound is primarily attributed to its interaction with cellular membranes and proteins. It exhibits properties similar to other sulfonamide compounds, which are known to inhibit bacterial growth by interfering with folic acid synthesis.
Toxicological Profile
- Acute Toxicity : Studies indicate that the compound does not produce hemolytic effects seen with shorter chain ethers like 2-butoxyethanol. In rat studies, the lethal dose was estimated at approximately 1 ml/kg, with symptoms including cyanosis and tachypnea observed at high doses .
- Dermal Exposure : Skin irritation was noted in animal studies, where slight to moderate erythema and edema were observed following exposure . The no-observed-adverse-effect level (NOAEL) for dermal exposure was determined to be 2000 mg/kg bw/d .
- Inhalation Studies : Inhalation studies demonstrated a NOAEC (No Observed Adverse Effect Concentration) of 94 mg/m³ over a 90-day period, indicating minimal systemic effects at lower concentrations .
- Reproductive and Developmental Toxicity : Limited data suggest that high doses may lead to reproductive effects in animal models, including changes in estrous cycles and reduced offspring viability .
Study on Absorption Rates
A study using excised human skin reported an absorption rate of 0.035 mg/cm²/hr after five hours of application, while rat skin showed a significantly higher absorption rate of 0.51 mg/cm²/hr due to its greater permeability . This discrepancy highlights the importance of species differences in toxicological assessments.
Long-Term Exposure Effects
A chronic study involving male rats indicated that prolonged exposure could lead to increased liver weights and histopathological changes in the spleen and kidneys at higher doses (1270–1360 mg/kg bw/d) . These findings underscore the potential for serious health impacts with long-term exposure.
Genotoxicity Testing
The compound tested negative in several genotoxicity assays, including the mammalian chromosome aberration test and the bacterial reverse mutation assay . This suggests that it may not pose significant mutagenic risks under normal exposure conditions.
Public Health Risk Assessment
The European Scientific Committee on Consumer Products has concluded that the use of diethylene glycol monobutyl ether as a solvent in hair dye formulations at concentrations up to 9% does not pose a risk to consumer health . This assessment is critical for informing regulatory decisions regarding its use in consumer products.
Scientific Research Applications
Pharmaceutical Applications
Sulfonamides are widely recognized for their antimicrobial properties. Research indicates that derivatives like 2-[2-(2-butoxyethoxy)ethoxy]ethane-1-sulfonamide can be explored for:
- Antimicrobial Activity : Studies have shown that sulfonamide derivatives exhibit significant antibacterial effects against a range of pathogens. For instance, compounds with similar structures have been tested against strains of Escherichia coli and Staphylococcus aureus, demonstrating potential for therapeutic use in treating bacterial infections .
Industrial Applications
The compound serves as a versatile ingredient in several industrial processes:
- Coalescing Agent in Paints : It is used to improve the film-forming properties of latex paints, enhancing the durability and finish of coatings .
- Solvent in Manufacturing : It functions as a solvent in various applications, including hydraulic fluids, inks, and toners, contributing to the formulation stability and performance .
Environmental Applications
Research has identified potential uses for this compound in environmental remediation:
- Pollutant Degradation : Sulfonamide derivatives have been investigated for their ability to degrade organic pollutants in wastewater treatment processes, highlighting their role in environmental sustainability efforts.
Table 1: Comparison of Applications
Application Type | Specific Use | Benefits |
---|---|---|
Pharmaceutical | Antimicrobial agent | Effective against bacterial infections |
Industrial | Coalescing agent in paints | Enhances film-forming properties |
Industrial | Solvent for hydraulic fluids | Improves formulation stability |
Environmental | Pollutant degradation | Aids in wastewater treatment |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a pharmaceutical lab demonstrated the effectiveness of sulfonamide derivatives against common bacterial pathogens. The results indicated that this compound showed a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent .
Case Study 2: Coalescing Agent Performance
In an analysis of paint formulations, the inclusion of this compound improved adhesion and durability significantly compared to formulations without it. This study highlights its utility as a coalescing agent that enhances the overall performance of latex paints .
Properties
IUPAC Name |
2-[2-(2-butoxyethoxy)ethoxy]ethanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO5S/c1-2-3-4-14-5-6-15-7-8-16-9-10-17(11,12)13/h2-10H2,1H3,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBBALREROZZFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOCCOCCS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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